REACTION_CXSMILES
|
Cl.[C:2]([NH2:5])(=[NH:4])[CH3:3].[OH-].[Na+].[N:8]1[CH:13]=[CH:12][C:11]([C:14](=O)[CH2:15][C:16](OCC)=[O:17])=[N:10][CH:9]=1>C(O)C>[CH3:3][C:2]1[NH:4][C:16](=[O:17])[CH:15]=[C:14]([C:11]2[CH:12]=[CH:13][N:8]=[CH:9][N:10]=2)[N:5]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=N)N
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
410 g
|
Type
|
reactant
|
Smiles
|
N1=CN=C(C=C1)C(CC(=O)OCC)=O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by analogy to the method
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The cooled solution was evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
ADDITION
|
Details
|
The mixture was treated with water
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether and ethyl acetate
|
Type
|
STIRRING
|
Details
|
The precipitate was stirred in a mixture of ethanol/water in the proportions 2/1 for 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(C=C(N1)C1=NC=NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |